GNE-3511

Description

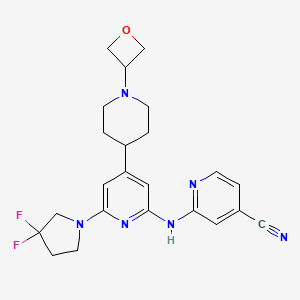

Structure

3D Structure

Properties

IUPAC Name |

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFIAUKMKYHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-3511: A Technical Guide to its Function as a Dual Leucine Zipper Kinase (DLK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3511 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] As a key regulator of neuronal stress pathways, DLK represents a promising therapeutic target for neurodegenerative diseases and other conditions involving neuronal damage. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of DLK.[1][2] DLK is a crucial upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a central role in neuronal apoptosis, axon degeneration, and inflammation.[4][5] By binding to the ATP-binding site of DLK, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation and activation of its downstream targets, MKK4 and MKK7. This, in turn, inhibits the subsequent activation of JNK and the phosphorylation of its substrate, the transcription factor c-Jun.[6] The inhibition of this signaling cascade underlies the neuroprotective effects of this compound observed in various preclinical models of neurodegeneration.[6]

Signaling Pathway

The primary signaling pathway modulated by this compound is the DLK-JNK-c-Jun cascade. This pathway is a critical component of the cellular stress response in neurons.

Quantitative Data

The inhibitory activity and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data.

| Parameter | Value | Assay Condition |

| DLK (MAP3K12) Ki | 0.5 nM | Biochemical Assay |

| p-JNK IC50 | 30 nM | Cellular Assay |

| Axon Degeneration IC50 | 107 nM | In vitro Dorsal Root Ganglion (DRG) Assay |

Table 1: Potency of this compound [2]

| Kinase Target | IC50 (nM) |

| DLK (MAP3K12) | < 10 |

| JNK1 | 129 |

| JNK2 | 514 |

| JNK3 | 364 |

| MLK1 | 67.8 |

| MLK2 | 767 |

| MLK3 | 602 |

| MKK4 | > 5000 |

| MKK7 | > 5000 |

Table 2: Kinase Selectivity Profile of this compound [2][3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

In Vitro Axon Degeneration Assay

This assay assesses the neuroprotective effect of this compound on cultured neurons.

Objective: To determine the concentration-dependent protection of neurons from degeneration by this compound.

Methodology:

-

Cell Culture: Dorsal Root Ganglion (DRG) neurons are dissected from embryonic rodents and cultured in compartmentalized chambers, allowing for the fluidic isolation of axons from cell bodies.[7] Neurons are maintained in media supplemented with Nerve Growth Factor (NGF) to promote survival and axon growth.[8]

-

Induction of Degeneration: Axon degeneration is induced by withdrawing NGF from the axonal compartment.[8][9]

-

Treatment: this compound is added to the culture media at a range of concentrations prior to or concurrently with NGF withdrawal. A vehicle control (e.g., DMSO) is run in parallel.

-

Assessment: Axon integrity is assessed at various time points (e.g., 24, 48, 72 hours) post-NGF withdrawal.[10] This can be quantified by immunofluorescence staining for neuronal markers such as β-III tubulin, followed by imaging and analysis of axon fragmentation.[9]

-

Data Analysis: The extent of axon degeneration is quantified and plotted against the concentration of this compound to determine the IC50 value for neuroprotection.

Kinase Selectivity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the selectivity of this compound against a panel of kinases.

Objective: To quantify the inhibitory activity (IC50) of this compound against DLK and other kinases.

Methodology:

-

Reagents:

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Purified kinases of interest

-

This compound serially diluted in DMSO

-

Assay buffer

-

-

Procedure: a. A mixture of the kinase and the europium-labeled antibody is prepared. b. In a 384-well plate, the this compound dilutions are added. c. The kinase/antibody mixture is then added to the wells containing this compound. d. The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction. e. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Detection: The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission from both the europium donor (615 nm) and the Alexa Fluor™ acceptor (665 nm) is measured.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition of tracer binding by this compound results in a decrease in the FRET signal. IC50 values are determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12]

Western Blot for Phosphorylated c-Jun

This method is used to confirm the mechanism of action of this compound by measuring the phosphorylation of a key downstream target of the DLK pathway.

Objective: To assess the effect of this compound on c-Jun phosphorylation in a cellular context.

Methodology:

-

Cell Treatment: Neuronal cells (e.g., cultured DRG neurons) are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: The DLK pathway is activated by inducing cellular stress, for example, through NGF withdrawal or treatment with a neurotoxin.

-

Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63 or Ser73). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Data Analysis: The intensity of the bands corresponding to p-c-Jun is quantified and normalized to a loading control (e.g., total c-Jun, GAPDH, or β-actin). The reduction in p-c-Jun levels in this compound-treated samples compared to the vehicle control confirms the inhibitory activity of the compound on the DLK pathway.[5][13]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a kinase inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the DLK signaling pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of neuronal stress and degeneration. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and exploring the therapeutic potential of DLK inhibition.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DLK Inhibitor, this compound | 1496581-76-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. deshmukhlab.web.unc.edu [deshmukhlab.web.unc.edu]

- 8. A novel method for quantifying axon degeneration | PLOS One [journals.plos.org]

- 9. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMNAT1 inhibits axon degeneration via blockade of SARM1-mediated NAD+ depletion | eLife [elifesciences.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

GNE-3511: A Potent and Selective DLK Inhibitor for Neuroprotection

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal stress pathways.[1][2] Its activation is a key event in the signaling cascade that leads to axon degeneration and neuronal apoptosis in response to a wide range of insults, including nerve injury and neurotoxin exposure.[3][4][5] Consequently, DLK has emerged as a promising therapeutic target for a variety of neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1][6] GNE-3511 is a highly potent, selective, and orally bioavailable small molecule inhibitor of DLK that has demonstrated significant neuroprotective effects in preclinical models of these debilitating conditions.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and pharmacological properties, and detailed experimental protocols for its evaluation.

Mechanism of Action: The DLK Signaling Pathway

DLK is a member of the Mixed Lineage Kinase (MLK) family of mitogen-activated protein kinase kinase kinases (MAP3Ks).[6] In response to neuronal stress, such as axonal injury or exposure to neurotoxins, DLK is activated and initiates a downstream signaling cascade that ultimately leads to neuronal demise.[3][4] A key scaffolding protein, JIP3, facilitates the formation of a specific signaling complex with DLK.[5][9] This complex then activates the MAP2Ks, MKK4 and MKK7, which in turn phosphorylate and activate the c-Jun N-terminal kinases (JNKs).[10] Activated JNKs then translocate to the nucleus and phosphorylate the transcription factor c-Jun.[5] The phosphorylation of c-Jun is a critical event that triggers the expression of pro-apoptotic genes, leading to programmed cell death.[5][9] this compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK, thereby blocking this entire downstream signaling cascade.[10]

Data Presentation: Biochemical and Pharmacokinetic Properties

This compound is a highly potent inhibitor of DLK with a Ki of 0.5 nM.[10] It exhibits excellent selectivity over other related kinases, including MKK4, MKK7, and the JNK family. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay | IC50 (nM) | Ki (nM) | Reference(s) |

| DLK | Biochemical | 0.5 | [10] | |

| p-JNK | Cellular | 30 | [10] | |

| DRG Axon Degeneration | Cellular | 107 | [10] | |

| MKK4 | Biochemical | >5000 | [10] | |

| MKK7 | Biochemical | >5000 | [10] | |

| JNK1 | Biochemical | 129 | [10] | |

| JNK2 | Biochemical | 514 | [10] | |

| JNK3 | Biochemical | 364 | [10] | |

| MLK1 | Biochemical | 67.8 | [10] | |

| MLK2 | Biochemical | 767 | [10] | |

| MLK3 | Biochemical | 602 | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference(s) |

| CLp (mL/min/kg) | 56 | [10] | |

| Vdss (L/kg) | 2.5 | [10] | |

| t1/2 (h) | 0.6 | [10] | |

| F (%) | 45 | [10] | |

| Bu/Pu | 0.24 at 6h | [10] | |

| CSF/Pu | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Axon Degeneration Assay

This assay assesses the ability of this compound to protect cultured dorsal root ganglion (DRG) neurons from chemically induced axon degeneration.

Protocol:

-

DRG Neuron Culture:

-

Isolate dorsal root ganglia from E13.5 mouse embryos.

-

Digest the ganglia with 0.05% trypsin-EDTA for 15 minutes at 37°C.

-

Gently triturate the ganglia in DRG growth medium (Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin) to obtain a single-cell suspension.

-

Plate the neurons on plates pre-coated with poly-D-lysine and laminin.

-

Culture the neurons for 48-72 hours to allow for robust axon growth.

-

-

Treatment and Degeneration:

-

Pre-treat the cultured neurons with various concentrations of this compound or a vehicle control for 1 hour.

-

Add a neurotoxic agent, such as vincristine (e.g., 100 nM), to induce axon degeneration.

-

Incubate the plates for an additional 24-48 hours.

-

-

Analysis:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against βIII-tubulin, a neuronal-specific marker.

-

Incubate with a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

Quantify axon integrity using image analysis software. The degree of axon fragmentation and breakdown is compared between this compound-treated and vehicle-treated wells.

-

In Vivo Models of Neurodegeneration

This compound has demonstrated efficacy in several animal models of neurodegenerative diseases and nerve injury.

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Protocol:

-

Administer MPTP to mice (e.g., four intraperitoneal injections of 20 mg/kg, 2 hours apart).

-

Dose mice orally with this compound or vehicle at a specified time before or after MPTP administration.

-

Seven days after the final MPTP injection, euthanize the animals and collect brain tissue.

-

Analyze the levels of phosphorylated c-Jun in the striatum and substantia nigra via Western blot to confirm target engagement.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH), a marker of dopaminergic neurons, to quantify neuronal loss.

This model mimics traumatic optic neuropathy and glaucoma by inducing retinal ganglion cell (RGC) death.[7]

Protocol:

-

Anesthetize the mouse and expose the optic nerve.

-

Crush the optic nerve for a defined period (e.g., 5 seconds) using fine forceps.

-

Administer this compound or vehicle orally.

-

After a set period (e.g., 14 days), euthanize the animal and collect the retinas.

-

Perform immunohistochemistry for RBPMS, a specific marker for RGCs, to quantify cell survival.

-

Analyze phosphorylated c-Jun levels in the retina by Western blot.

This model involves the ligation and transection of two of the three branches of the sciatic nerve, leading to mechanical allodynia.

Protocol:

-

Perform SNI surgery on mice.

-

Administer this compound or vehicle orally, either prophylactically or therapeutically.

-

Assess mechanical allodynia using von Frey filaments at various time points post-surgery.

-

At the end of the study, collect dorsal root ganglia and spinal cord tissue.

-

Analyze the expression of injury markers such as ATF3 and immune response markers like Iba1 (for microglia) via in situ hybridization or immunohistochemistry.

Conclusion

This compound is a potent and selective DLK inhibitor with a promising preclinical profile for the treatment of neurodegenerative diseases and neuropathic pain. Its ability to penetrate the blood-brain barrier and engage its target in the central nervous system, coupled with its demonstrated efficacy in a range of in vitro and in vivo models, makes it a valuable tool for further research into the role of DLK in neuronal pathology. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DLK inhibitors as potential therapeutic agents.

References

- 1. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 2. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to isolate dorsal root ganglion neurons from embryonic rats by immunopanning and characterize them using RNAscope and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

GNE-3511: A Technical Whitepaper on its Neuroprotective Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3511 is a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key regulator of neuronal stress pathways, and its inhibition has emerged as a promising therapeutic strategy for a range of neurodegenerative diseases. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its neuroprotective effects demonstrated in various preclinical models, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of DLK inhibition.

Introduction

Neurodegenerative diseases, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. The Dual Leucine Zipper Kinase (DLK) signaling pathway has been identified as a critical mediator of neuronal degeneration in response to a variety of stressors, including axonal injury, neurotrophic factor withdrawal, and neurotoxin exposure. This compound was developed as a highly selective inhibitor of DLK, demonstrating significant neuroprotective effects in preclinical studies. This whitepaper will detail the current understanding of this compound's role in neuroprotection.

Mechanism of Action: Inhibition of the DLK/JNK Signaling Pathway

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK. DLK is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family and functions as an upstream activator of the c-Jun N-terminal Kinase (JNK) signaling cascade.[1] Under conditions of neuronal stress, DLK is activated, leading to the sequential phosphorylation and activation of MKK4/7 and then JNK.[2] Activated JNK, in turn, phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which promotes the expression of pro-apoptotic and pro-inflammatory genes, ultimately leading to neuronal death and axon degeneration.[1]

This compound, by inhibiting DLK, effectively blocks this entire downstream signaling cascade, thereby preventing the activation of JNK and the subsequent detrimental cellular responses.[3]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| DLK (MAP3K12) Ki | 0.5 nM | Biochemical Kinase Assay | [4] |

| p-JNK IC50 | 30 nM | Cellular Assay | [5] |

| DRG Neuronal Protection IC50 | 107 nM | In Vitro Axon Degeneration Assay | [4] |

| MKK4 IC50 | >5000 nM | Kinase Selectivity Panel | [4] |

| MKK7 IC50 | >5000 nM | Kinase Selectivity Panel | [4] |

| JNK1 IC50 | 129 nM | Kinase Selectivity Panel | [4] |

| JNK2 IC50 | 514 nM | Kinase Selectivity Panel | [4] |

| JNK3 IC50 | 364 nM | Kinase Selectivity Panel | [4] |

| MLK1 IC50 | 67.8 nM | Kinase Selectivity Panel | [4] |

| MLK2 IC50 | 767 nM | Kinase Selectivity Panel | [4] |

| MLK3 IC50 | 602 nM | Kinase Selectivity Panel | [4] |

Experimental Protocols

In Vitro Axon Degeneration Assay

This assay is designed to assess the ability of a compound to protect neurons from degeneration following a defined insult.

-

Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from embryonic rodents and cultured on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates).

-

Induction of Degeneration: Axon degeneration can be induced by various methods, including mechanical axotomy, trophic factor withdrawal (e.g., nerve growth factor deprivation), or exposure to neurotoxic compounds.[3]

-

Compound Treatment: this compound is added to the culture medium at a range of concentrations prior to or concurrently with the degenerative insult.

-

Endpoint Analysis: Axon integrity is assessed at a defined time point (e.g., 24-48 hours) post-insult. This is typically quantified by immunofluorescence staining for neuronal markers such as βIII-tubulin or neurofilament, followed by imaging and analysis of axon morphology and fragmentation.[3]

Animal Models of Neurodegeneration

This model is used to study the neuroprotective effects of compounds against dopamine neuron degeneration, a hallmark of Parkinson's disease.

-

Animal Strain: C57BL/6 mice are commonly used.

-

Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the mice, which selectively destroys dopaminergic neurons in the substantia nigra.

-

Compound Administration: this compound is administered to the animals, typically via oral gavage, before and/or after MPTP administration. Dosing regimens can vary, but a study showed dose-dependent activity.[6]

-

Behavioral Analysis: Motor function is assessed using tests such as the rotarod or open field test.

-

Histological and Biochemical Analysis: At the end of the study, brains are harvested and analyzed for the number of surviving dopaminergic neurons (e.g., by tyrosine hydroxylase immunohistochemistry) and for levels of phosphorylated c-Jun in the substantia nigra.[7]

This model investigates the role of DLK in epileptogenesis and associated neuronal loss and cognitive deficits.

-

Animal Strain: C57BL/6 mice.

-

Induction of Status Epilepticus (SE): SE is induced by the administration of pilocarpine.

-

Compound Administration: this compound is administered to the mice following the induction of SE.[8]

-

Behavioral and Cognitive Assessments: Locomotor activity (open field test), anxiety (elevated plus maze), and learning and memory (Morris water maze) are evaluated.[8]

-

Histopathological and Biochemical Analysis: The number of spontaneous recurrent seizures is monitored. Hippocampal tissue is analyzed for neuronal loss (e.g., in the CA1 and dentate gyrus regions) and for levels of relevant signaling proteins.[8]

Summary of Neuroprotective Effects

-

In Vitro: this compound demonstrates concentration-dependent protection of cultured neurons from axon degeneration induced by various stimuli.[6]

-

Parkinson's Disease Model: In the MPTP mouse model, this compound dose-dependently suppresses the phosphorylation of c-Jun, a downstream marker of DLK activity, in the substantia nigra, indicating target engagement in the brain.[7]

-

Epilepsy Model: this compound prevents spontaneous recurrent seizures, reduces neuronal loss in the hippocampus, and mitigates cognitive and behavioral deficits in a mouse model of temporal lobe epilepsy.[2][9]

-

Nerve Injury: Treatment with this compound prevents mechanical allodynia and microgliosis following nerve injury.

Conclusion

This compound is a potent and selective DLK inhibitor with significant neuroprotective properties demonstrated across a range of in vitro and in vivo models of neurological disorders. Its ability to penetrate the blood-brain barrier and engage its target in the central nervous system makes it a compelling candidate for further development as a therapeutic for neurodegenerative diseases. The experimental data and protocols outlined in this whitepaper provide a solid foundation for researchers and drug developers to build upon in their exploration of DLK inhibition as a neuroprotective strategy.

References

- 1. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death [mdpi.com]

- 3. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

GNE-3511: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent, selective, and brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), and the closely related Leucine Zipper Kinase (LZK), or MAP3K13.[1][2][3] These kinases are key regulators of neuronal responses to injury and stress, playing pivotal roles in axon degeneration, apoptosis, and regeneration.[2][4][5] this compound has emerged as a critical chemical probe for elucidating the complex downstream signaling cascades governed by DLK and LZK, and as a potential therapeutic agent for neurodegenerative diseases and other conditions marked by neuronal damage.[1][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Axis: The DLK/LZK-JNK Pathway

The primary downstream signaling pathway engaged by DLK and LZK is the c-Jun N-terminal Kinase (JNK) cascade, a critical stress-activated protein kinase (SAPK) pathway.[2][3][7] Upon activation by various stressors, including axonal injury, trophic factor withdrawal, and oxidative stress, DLK and LZK phosphorylate and activate the downstream MAP2Ks, MKK4 and MKK7.[2][8][9] These kinases, in turn, dually phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex.[10][11] The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in both apoptosis and, paradoxically, neuronal regeneration.[12][13]

The scaffold protein JIP3 (JNK-interacting protein 3) plays a crucial role in this pathway by forming a specific signaling module with DLK and MAP2Ks, thereby directing JNK activity towards precise cellular outcomes.[5][14]

Quantitative Data

This compound exhibits high potency and selectivity for DLK and LZK. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Measurement | Value (nM) | Reference |

| DLK (MAP3K12) | Ki | 0.5 | [1] |

| p-JNK | IC50 | 30 | [1] |

| Dorsal Root Ganglion (DRG) Neuron Degeneration | IC50 | 107 | [1] |

| MKK4 | IC50 | >5000 | [1] |

| MKK7 | IC50 | >5000 | [1] |

| JNK1 | IC50 | 129 | [1] |

| JNK2 | IC50 | 514 | [1] |

| JNK3 | IC50 | 364 | [1] |

| MLK1 | IC50 | 67.8 | [1] |

| MLK2 | IC50 | 767 | [1] |

| MLK3 | IC50 | 602 | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | This compound Dose | Effect | Reference |

| Mouse model of cystitis | 75 mg/kg (single oral gavage) | Suppressed nociceptive behavior, edema, and hemorrhage | [1] |

| Mouse | 1 mg/kg (IV) or 5 mg/kg (PO) | Moderate plasma clearance and brain penetration | [1] |

| Spared Nerve Injury (SNI) Mouse Model | 75 mg/kg (twice daily) | Prevents mechanical allodynia and microgliosis | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the effects of this compound.

In Vitro Axon Degeneration Assay

This assay is used to assess the protective effects of compounds on neuronal axons following injury.[16][17][18]

Objective: To quantify the extent of axon fragmentation in cultured neurons after mechanical or chemical insult and to determine the neuroprotective capacity of this compound.

Methodology:

-

Cell Culture: Embryonic dorsal root ganglion (DRG) neurons are dissected and cultured on a suitable substrate, often in specialized compartmentalized chambers that separate cell bodies from axons.[11][16]

-

Induction of Degeneration: Axon degeneration can be induced by various methods, including physical transection (axotomy) or withdrawal of essential neurotrophic factors like Nerve Growth Factor (NGF).[16][18]

-

Treatment: this compound or a vehicle control is added to the culture medium at various concentrations before or after the degenerative insult.

-

Imaging: At specified time points post-insult, axons are fixed and immunostained for neuronal markers such as β-III tubulin. Images are captured using fluorescence microscopy.[18]

-

Quantification: The degree of axon fragmentation is quantified using image analysis software. This can be done by measuring the area occupied by intact axons or by using automated scripts to calculate an axon density profile.[17][18]

Western Blot for Phospho-c-Jun

This protocol is used to measure the activation of the JNK pathway by detecting the phosphorylation of its key substrate, c-Jun.

Objective: To determine the effect of this compound on the phosphorylation of c-Jun at Ser63 or Ser73 in response to a cellular stressor.

Methodology:

-

Cell Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).[13][19]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total c-Jun and a loading control (e.g., β-actin or GAPDH) for normalization.

MPTP Mouse Model of Parkinson's Disease

This in vivo model is used to study the neuroprotective effects of this compound in a model of Parkinson's disease.[20][21][22]

Objective: To assess the ability of this compound to prevent dopaminergic neuron loss and motor deficits induced by the neurotoxin MPTP.

Methodology:

-

Animal Dosing: Mice (commonly C57BL/6) are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injections. Dosing regimens can vary, from acute high doses to sub-chronic lower doses over several days.[21][22][23]

-

This compound Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage, before, during, or after the MPTP injections.

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod or open-field test to measure coordination and locomotor activity.

-

Neurochemical Analysis: After a designated period, brain tissue (specifically the striatum and substantia nigra) is collected. High-performance liquid chromatography (HPLC) can be used to measure levels of dopamine and its metabolites.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

Conclusion

This compound is a powerful research tool for dissecting the multifaceted roles of the DLK and LZK signaling pathways. Its high potency and selectivity allow for the precise interrogation of the MKK4/7-JNK/p38-c-Jun signaling axis in various physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to understand and therapeutically target the downstream consequences of DLK and LZK activation in neurodegenerative diseases and other neurological disorders. Further investigation into the context-dependent outcomes of inhibiting this pathway will be crucial for the clinical translation of this compound and similar inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management | Annual Reviews [annualreviews.org]

- 4. The MAP3Ks DLK and LZK Direct Diverse Responses to Axon Damage in Zebrafish Peripheral Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]

- 8. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]

- 9. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 17. A novel method for quantifying axon degeneration | PLOS One [journals.plos.org]

- 18. A novel method for quantifying axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MPTP-Induced PD Mouse Model [bio-protocol.org]

- 22. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4.1. MPTP Model of PD [bio-protocol.org]

GNE-3511: A Technical Whitepaper on a Brain-Penetrant DLK Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key regulator of neuronal stress pathways and has been implicated in the pathogenesis of a range of neurodegenerative diseases and nerve injury.[3][4] By targeting DLK, this compound offers a valuable pharmacological tool for investigating the role of the DLK signaling cascade in neuronal apoptosis and axon degeneration. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative data for this compound, covering its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Description |

| Ki (DLK) | <0.5 nM | Biochemical Assay | Potency of this compound for the DLK enzyme.[1][2][5] |

| IC50 (p-JNK) | 30 nM | HEK293 cells | Inhibition of JNK phosphorylation in human DLK-transfected HEK293 cells.[1] |

| IC50 (DRG) | 107 nM | Dorsal Root Ganglion (DRG) neurons | Protection of neurons from degeneration in an in vitro axon degeneration assay.[1] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| JNK1 | 129[1] |

| JNK2 | 514[1] |

| JNK3 | 364[1] |

| MLK1 | 67.8[1] |

| MLK2 | 767[1] |

| MLK3 | 602[1] |

| MKK4 | >5000[1] |

| MKK7 | >5000[1] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Plasma Clearance (CLp) | 56 mL/min/kg | - |

| Volume of Distribution (Vdss) | 2.5 L/kg | - |

| Half-life (t1/2) | 0.6 h | - |

| Bioavailability (F) | - | 45% |

| Brain/Plasma Unbound Ratio (Bu/Pu) | 0.24 (at 6 hours) | - |

| CSF/Plasma Unbound Ratio (CSF/Pu) | - | - |

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway. In response to neuronal stress, such as nerve injury or trophic factor withdrawal, DLK is activated and subsequently phosphorylates and activates the downstream kinases MKK4 and MKK7.[6] These kinases, in turn, phosphorylate and activate JNK.[6] Activated JNK has multiple downstream targets, including the transcription factor c-Jun.[7] The phosphorylation of c-Jun leads to the transcription of pro-apoptotic genes, ultimately resulting in neuronal degeneration.[7]

Interestingly, a positive feedback loop exists where activated JNK can phosphorylate DLK, leading to its stabilization and further amplification of the pro-degenerative signal.[8] this compound, by directly inhibiting the kinase activity of DLK, effectively blocks this entire signaling cascade, thereby preventing the phosphorylation of c-Jun and protecting neurons from apoptosis and axon degeneration.[9]

References

- 1. DLK activation synergizes with mitochondrial dysfunction to downregulate axon survival factors and promote SARM1-dependent axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ibidi.com [ibidi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med64.com [med64.com]

- 7. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

GNE-3511 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), for its application in Alzheimer's disease (AD) research. This document collates critical preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further investigation and drug development efforts in neurodegenerative diseases.

Introduction to this compound and its Target

This compound is an orally active, brain-penetrant small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in neuronal stress response, axonal degeneration, and apoptosis.[3][4] In the context of Alzheimer's disease, the DLK/JNK pathway is implicated in the pathological processes leading to neuronal loss and cognitive decline.[4][5] By inhibiting DLK, this compound has demonstrated neuroprotective effects in various preclinical models of neurodegeneration.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value (nM) | Reference |

| DLK (MAP3K12) | K_i_ | 0.5 | [1] |

| p-JNK | IC_50_ | 30 | [1] |

| Dorsal Root Ganglion (DRG) neuron protection | IC_50_ | 107 | [2] |

| JNK1 | IC_50_ | 129 | [1][2] |

| JNK2 | IC_50_ | 514 | [1][2] |

| JNK3 | IC_50_ | 364 | [1][2] |

| MLK1 | IC_50_ | 67.8 | [1][2] |

| MLK2 | IC_50_ | 767 | [1][2] |

| MLK3 | IC_50_ | 602 | [1][2] |

| MKK4 | IC_50_ | >5000 | [1][2] |

| MKK7 | IC_50_ | >5000 | [1][2] |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Half-life (t_1/2_) | IV | 1 | 0.6 | h | [2] |

| Plasma Clearance (CLp) | IV | 1 | 56 | mL/min/kg | [2] |

| Volume of Distribution (Vdss) | IV | 1 | 2.5 | L/kg | [1] |

| Oral Bioavailability (F) | PO | 5 | 45 | % | [1] |

| Brain Penetration (Bu/Pu) | PO | 5 | 0.24 | [1] | |

| CSF to Plasma Ratio (CSF/Pu) | PO | 5 | [1] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the DLK-mediated JNK signaling cascade. In neurodegenerative conditions such as Alzheimer's disease, various stressors can lead to the activation of this pathway, culminating in neuronal apoptosis.

Caption: this compound inhibits the DLK/JNK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound in an Alzheimer's disease research context.

In Vitro Axon Degeneration Assay

This assay assesses the neuroprotective effects of this compound on cultured neurons.[8][9]

Materials:

-

Embryonic mouse dorsal root ganglia (DRG)

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Nerve Growth Factor (NGF)

-

Collagenase/Dispase

-

Poly-D-lysine and laminin-coated culture plates

-

This compound stock solution in DMSO

-

Microscopy imaging system

Procedure:

-

Dissect dorsal root ganglia from E13.5 mouse embryos and collect them in cold HBSS.

-

Digest the ganglia with collagenase/dispase at 37°C for 30 minutes.

-

Gently triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine and laminin-coated plates in supplemented Neurobasal medium containing NGF (50 ng/mL) to allow for axon growth.

-

After 24-48 hours, when axons have extended, induce axon degeneration by NGF withdrawal.

-

Treat the neurons with varying concentrations of this compound or vehicle (DMSO) at the time of NGF withdrawal.

-

After 24-48 hours of incubation, fix the cells with 4% paraformaldehyde.

-

Immunostain for neuronal markers (e.g., β-III tubulin) to visualize axons.

-

Acquire images using a fluorescence microscope and quantify axonal integrity. The degree of axonal fragmentation is an indicator of degeneration.

In Vivo Efficacy Study in PS2APP Mouse Model of Alzheimer's Disease

This protocol outlines a study to evaluate the in vivo efficacy of this compound in a transgenic mouse model of AD.[10][11]

Animal Model:

-

PS2APP transgenic mice, which co-express human presenilin 2 (N141I mutation) and human amyloid precursor protein (Swedish mutation), exhibit age-dependent amyloid plaque deposition and cognitive deficits.[10][11]

Experimental Design:

-

Group age-matched PS2APP mice into treatment and vehicle control groups.

-

Administer this compound orally at a specified dose (e.g., 10, 30 mg/kg) or vehicle daily for a defined period (e.g., 3 months), starting before or after the onset of pathology.

-

Conduct behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze) at the end of the treatment period.

-

At the end of the study, sacrifice the animals and collect brain tissue for biochemical and immunohistochemical analysis.

Outcome Measures:

-

Cognitive Function: Assess spatial learning and memory in the Morris water maze.

-

Amyloid Pathology: Quantify amyloid-beta (Aβ) plaque load in the cortex and hippocampus using immunohistochemistry (e.g., with 6E10 antibody) and ELISA for soluble and insoluble Aβ levels.

-

Tau Pathology: Assess levels of phosphorylated tau (e.g., AT8 antibody) via immunohistochemistry and Western blot.

-

Target Engagement: Measure the levels of phosphorylated c-Jun (p-c-Jun) in brain lysates by Western blot to confirm this compound's engagement with the DLK pathway.

Western Blot for Phosphorylated c-Jun in Brain Tissue

This protocol details the procedure for measuring the downstream target engagement of this compound.[12][13]

Materials:

-

Mouse brain tissue (cortex or hippocampus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Homogenize frozen brain tissue in ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the levels of p-c-Jun to total c-Jun and the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating this compound and the logical relationship of its effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The JNK/c-Jun cascade and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Axonal Degeneration in Embryonic Dorsal Root Ganglion Neurons In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 9. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 10. PS2APP Transgenic Mice, Coexpressing hPS2mut and hAPPswe, Show Age-Related Cognitive Deficits Associated with Discrete Brain Amyloid Deposition and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Western blot in homogenised mouse brain samples [protocols.io]

- 13. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

GNE-3511: A Technical Guide to a Potent DLK Inhibitor for Axonal Degeneration Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), and its role in mitigating axonal degeneration. This compound has emerged as a critical research tool for investigating the molecular mechanisms underlying neurodegenerative processes and holds potential as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved.

Core Mechanism of Action

This compound is an orally bioavailable and brain-penetrant small molecule that potently inhibits the kinase activity of DLK (also known as MAP3K12)[1][2]. DLK is a central regulator of neuronal stress responses and its activation is a key event in the signaling cascade that leads to axonal degeneration and neuronal cell death in various pathological contexts[2][3]. By inhibiting DLK, this compound effectively blocks these downstream degenerative pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target/System | Reference |

| Ki | 0.5 nM | Dual Leucine Zipper Kinase (DLK) | [1][4] |

| IC50 (p-JNK) | 30 nM | JNK Phosphorylation | [1] |

| IC50 (DRG) | 107 nM | Dorsal Root Ganglion Neurons | [1] |

| IC50 (MKK4, MKK7) | >5000 nM | Mitogen-Activated Protein Kinase Kinase 4 & 7 | [1] |

| IC50 (JNK1, JNK2, JNK3) | 129 nM, 514 nM, 364 nM | c-Jun N-terminal Kinase 1, 2, & 3 | [1] |

| IC50 (MLK1, MLK2, MLK3) | 67.8 nM, 767 nM, 602 nM | Mixed Lineage Kinase 1, 2, & 3 | [1] |

Table 2: In Vivo Pharmacokinetics and Dosing of this compound

| Species | Route of Administration | Dose | Key Findings | Reference |

| Mouse | Intravenous (IV) | 1 mg/kg | Moderate plasma clearance, moderate volume of distribution, short half-life, brain penetration. | [1] |

| Mouse | Oral (PO) | 5 mg/kg | Moderate plasma clearance, moderate volume of distribution, short half-life, brain penetration. | [1] |

| Mouse | Oral Gavage | 75 mg/kg (single dose) | Suppressed cyclophosphamide-induced nociceptive behavior, edema, and hemorrhage. | [1] |

| Mouse | Oral Gavage | 75 mg/kg (twice daily) | Prevented mechanical allodynia and spinal cord microgliosis after spared nerve injury. | [5] |

| Mouse | Food Intake (chronic) | Not specified | Delayed neuromuscular junction denervation in a mouse model of ALS (SOD1(G93A)). | [3] |

Signaling Pathways

This compound exerts its neuroprotective effects by intervening in the DLK-mediated stress signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways.

The DLK/JNK Signaling Pathway

Axonal injury or stress activates the upstream kinase DLK. Activated DLK then phosphorylates and activates MKK4/7, which in turn phosphorylate and activate the c-Jun N-terminal kinases (JNKs). Activated JNKs translocate to the nucleus and phosphorylate the transcription factor c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes.

Caption: The DLK/JNK signaling cascade initiated by axonal injury.

Interaction with the SARM1 Pathway

The Sterile Alpha and TIR Motif Containing 1 (SARM1) protein is another key executioner of axon degeneration. SARM1 possesses NAD+ cleavage activity, and its activation leads to a rapid depletion of axonal NAD+, triggering energetic collapse and axonal demise. The DLK pathway can act upstream of SARM1 activation in certain contexts, such as neuroinflammation and necroptosis-induced axon degeneration[6].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARM1 acts downstream of neuroinflammatory and necroptotic signaling to induce axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

GNE-3511: A Preclinical Candidate for the Attenuation of Mechanical Allodynia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the dual leucine zipper kinase (DLK) inhibitor, GNE-3511, with a specific focus on its role in mitigating mechanical allodynia, a key symptom of neuropathic pain. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DLK inhibition for pain management.

Core Concepts: this compound and its Mechanism of Action

This compound is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12)[1][2]. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal stress responses, apoptosis, and the pathogenesis of neuropathic pain[3]. By inhibiting DLK, this compound effectively downregulates the phosphorylation of JNK and its downstream targets, thereby interfering with the signaling cascade that contributes to the development and maintenance of mechanical allodynia[1][4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, kinase selectivity, and pharmacokinetic parameters in mice.

Table 1: Biochemical Activity of this compound [1][5][6]

| Parameter | Value | Target |

| Ki | 0.5 nM | DLK |

| IC50 | 30 nM | p-JNK (inhibition) |

| IC50 | 107 nM | Dorsal Root Ganglion (DRG) neurons (inhibition) |

Table 2: Kinase Selectivity Profile of this compound [1]

| Kinase | IC50 (nM) |

| JNK1 | 129 |

| JNK2 | 514 |

| JNK3 | 364 |

| MLK1 | 67.8 |

| MLK2 | 767 |

| MLK3 | 602 |

| MKK4 | >5000 |

| MKK7 | >5000 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice [1]

| Route of Administration | Dose | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |

| Intravenous (i.v.) | 1 mg/kg | 56 | 2.5 | 0.6 | - |

| Oral (p.o.) | 5 mg/kg | - | - | - | 45 |

Table 4: In Vivo Efficacy of this compound in a Spared Nerve Injury (SNI) Model of Mechanical Allodynia [3]

| Treatment Group | Paw Withdrawal Threshold (g) at Day 7 Post-SNI |

| Vehicle (n=12) | ~0.4 g |

| This compound (75 mg/kg, b.i.d.) (n=17) | Significantly higher than vehicle (p=0.0004) |

Key Signaling Pathway

The signaling cascade initiated by nerve injury and modulated by this compound is depicted below. Nerve injury leads to the activation of DLK in sensory neurons. Activated DLK then phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK translocates to the nucleus and phosphorylates the transcription factor c-Jun. This leads to the upregulation of pro-nociceptive genes, including Atf3 and Csf1, in the dorsal root ganglion (DRG). The release of CSF1 from sensory neurons contributes to the activation and proliferation of microglia in the spinal cord, a key process in the central sensitization that underlies mechanical allodynia. This compound acts by directly inhibiting DLK, thereby blocking this entire downstream cascade.

Caption: this compound inhibits the DLK signaling pathway to reduce mechanical allodynia.

Experimental Workflow

The preclinical evaluation of this compound for mechanical allodynia typically follows the workflow illustrated below. The process begins with the induction of neuropathic pain using the spared nerve injury (SNI) model in mice. Following a recovery period, baseline mechanical sensitivity is assessed using the von Frey test. Animals are then randomized to receive either vehicle or this compound treatment. Mechanical allodynia is monitored over the course of the treatment period. At the end of the study, tissues such as the dorsal root ganglia (DRG) and spinal cord are collected for molecular and cellular analysis.

Caption: Experimental workflow for evaluating this compound in a model of mechanical allodynia.

Experimental Protocols

Spared Nerve Injury (SNI) Model in Mice

The spared nerve injury (SNI) model is a widely used method to induce robust and long-lasting mechanical allodynia in rodents.

Materials:

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical scissors, fine forceps, and wound clips or sutures

-

70% ethanol and povidone-iodine for disinfection

-

Sterile saline

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the lateral surface of the left thigh and disinfect the surgical area with 70% ethanol and povidone-iodine.

-

Make a small skin incision (~0.5 cm) over the midthigh region to expose the biceps femoris muscle.

-

Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.

-

Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture and perform a transection distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

-

Ensure that the sural nerve remains intact and undamaged.

-

Close the muscle layer with 5-0 absorbable sutures and the skin incision with wound clips or sutures.

-

Administer sterile saline subcutaneously to prevent dehydration and provide post-operative analgesia as per institutional guidelines.

-

Allow the animals to recover in a warm, clean cage.

Von Frey Test for Mechanical Allodynia

The von Frey test is a behavioral assay used to quantify mechanical sensitivity in rodents.

Materials:

-

Von Frey filaments with a range of calibrated bending forces (e.g., 0.008 g to 2.0 g)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Procedure:

-

Acclimate the mice to the testing environment by placing them in individual Plexiglas enclosures on the elevated wire mesh platform for at least 30 minutes before testing.

-

Begin testing by applying a von Frey filament to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

-

Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.

-

A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.

-

Use the up-down method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.4 g). If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.

-

The 50% withdrawal threshold is calculated using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used, k is a value based on the pattern of positive and negative responses, and δ is the mean difference (in log units) between stimuli.

RNAscope In Situ Hybridization for Atf3 and Csf1 mRNA in Mouse Dorsal Root Ganglion

This protocol is adapted from the RNAscope® Multiplex Fluorescent v2 Assay and is optimized for fixed frozen mouse dorsal root ganglion (DRG) sections.

Materials:

-

Fresh frozen DRG sections (10-14 µm) on Superfrost Plus slides

-

RNAscope® Multiplex Fluorescent v2 Reagent Kit

-

Probes for mouse Atf3 and Csf1

-

Hybridization oven (HybEZ™ II)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Fix fresh frozen DRG sections in 4% paraformaldehyde (PFA) for 15 minutes at 4°C.

-

Dehydrate the sections through a series of ethanol washes (50%, 70%, and 100%) for 5 minutes each at room temperature.

-

Air dry the slides for 5 minutes.

-

-

Pretreatment:

-

Apply RNAscope® Hydrogen Peroxide to the sections and incubate for 10 minutes at room temperature.

-

Wash with distilled water.

-

Perform target retrieval by incubating the slides in RNAscope® Target Retrieval Reagent at 98-100°C for 5-15 minutes.

-

Wash with distilled water and then with 1X PBS.

-

Apply RNAscope® Protease Plus to the sections and incubate for 30 minutes at 40°C in the HybEZ™ oven.

-

Wash with 1X PBS.

-

-

Probe Hybridization:

-

Apply the pre-warmed Atf3 and Csf1 probes to the sections.

-

Incubate for 2 hours at 40°C in the HybEZ™ oven.

-

Wash with 1X RNAscope® Wash Buffer.

-

-

Signal Amplification and Detection:

-

Perform a series of amplification steps using RNAscope® Amp 1, Amp 2, and Amp 3 reagents, with washes in between, according to the manufacturer's protocol.

-

Apply the appropriate HRP-based detection reagent (HRP-C1, HRP-C2, etc.) followed by the corresponding Opal™ fluorophore (e.g., Opal 520, Opal 570).

-

Wash with 1X RNAscope® Wash Buffer.

-

-

Mounting and Imaging:

-

Counterstain with DAPI.

-

Mount the slides with a fluorescent mounting medium.

-

Image the sections using a fluorescence microscope with appropriate filters.

-

Iba1 Immunohistochemistry for Microglia in the Spinal Cord

This protocol is for the fluorescent immunohistochemical staining of Iba1, a marker for microglia, in mouse spinal cord sections.

Materials:

-

Fixed frozen or paraffin-embedded spinal cord sections (20-30 µm)

-

Primary antibody: Rabbit anti-Iba1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Blocking solution: PBS with 5% normal goat serum and 0.3% Triton X-100

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Antigen Retrieval (if using paraffin-embedded sections):

-

Deparaffinize and rehydrate the sections.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

-

Staining:

-

Wash the sections with PBS.

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

Incubate the sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Wash the sections three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash with PBS.

-

Mount the sections with a fluorescent mounting medium.

-

Image the sections using a fluorescence or confocal microscope.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting acute, axonal DLK palmitoylation is neuroprotective and avoids deleterious effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

GNE-3511 in Temporal Lobe Epilepsy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of GNE-3511, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), in a mouse model of temporal lobe epilepsy (TLE). The data presented herein summarizes the compound's effects on epileptogenesis, cognitive and behavioral deficits, and neuronal loss. Detailed experimental protocols and a visualization of the underlying signaling pathway are provided to facilitate further research and development in this area.

Core Findings

This compound has demonstrated significant therapeutic potential in a pilocarpine-induced mouse model of TLE. Key findings indicate that this compound effectively prevents the development of spontaneous recurrent seizures, mitigates cognitive and behavioral impairments, and confers neuroprotection in the hippocampus.[1][2][3][4] These effects are attributed to the inhibition of the DLK/JNK signaling pathway, which is implicated in neuronal apoptosis and degeneration.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal preclinical study investigating the effects of this compound in a pilocarpine-induced TLE mouse model. The study involved a control group, a status epilepticus (SE) group (pilocarpine-induced), and two this compound treatment groups at different dosages.

Table 1: Effect of this compound on Spontaneous Recurrent Seizures

| Group | Dose (mg/kg) | Mean Daily Seizure Number | Seizure Score (Racine Scale) |

| SE | - | 4.5 ± 0.5 | 4.2 ± 0.3 |

| This compound | 2.5 | 2.1 ± 0.4 (p<0.01 vs SE) | 2.5 ± 0.4 (p<0.01 vs SE) |

| This compound | 5 | 1.2 ± 0.3 (p<0.001 vs SE) | 1.8 ± 0.3 (p<0.001 vs SE) |

Table 2: Neurobehavioral Outcomes

| Group | Dose (mg/kg) | Locomotor Activity (distance in cm) | Anxiety (time in open arms in sec) | Learning & Memory (escape latency in sec) |

| Control | - | 3500 ± 250 | 150 ± 15 | 20 ± 3 |

| SE | - | 6500 ± 400 | 50 ± 8 | 55 ± 5 |

| This compound | 2.5 | 4500 ± 300 (p<0.001 vs SE) | 120 ± 12 (p<0.001 vs SE) | 30 ± 4 (p<0.001 vs SE) |

| This compound | 5 | 4000 ± 280 (p<0.001 vs SE) | 135 ± 14 (p<0.001 vs SE) | 25 ± 3 (p<0.001 vs SE) |

Table 3: Neuroprotective Effects in the Hippocampus

| Group | Dose (mg/kg) | Neuronal Degeneration in CA1 (%) | Neuronal Degeneration in Dentate Gyrus (%) |

| SE | - | 75 ± 8 | 60 ± 7 |

| This compound | 2.5 | 30 ± 5 (p<0.0001 vs SE) | 25 ± 4 (p<0.0001 vs SE) |

| This compound | 5 | 15 ± 3 (p<0.0001 vs SE) | 12 ± 3 (p<0.0001 vs SE) |

Signaling Pathway

The therapeutic effects of this compound in the TLE model are mediated through the inhibition of the Dual Leucine Zipper Kinase (DLK) pathway. DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a crucial role in neuronal apoptosis and degeneration following excitotoxic insults.[1][5]

Caption: The DLK/JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the methodologies employed in the key preclinical study of this compound in the pilocarpine-induced TLE mouse model.[2][3]

Animal Model

A temporal lobe epilepsy model was induced in adult male C57BL/6 mice using pilocarpine.[6][7][8]

-

Scopolamine Pre-treatment: To reduce peripheral cholinergic effects, mice were pre-treated with scopolamine methyl bromide (1 mg/kg, i.p.).[6]

-

Pilocarpine Administration: 30 minutes after scopolamine, pilocarpine hydrochloride (300 mg/kg, i.p.) was administered to induce status epilepticus (SE).[6][8]

-

Seizure Monitoring: Animals were observed for behavioral seizures, and the onset of SE was determined based on continuous seizure activity. Seizure severity was scored according to the Racine scale.[8]

-

Termination of SE: After 90 minutes of SE, diazepam (10 mg/kg, i.p.) was administered to terminate the continuous seizures.[7]

-

Post-SE Care: Animals received supportive care, including hydration with saline injections, to aid recovery.

This compound Treatment

This compound was administered orally once daily, starting 24 hours after the induction of SE and continuing for 14 days. The compound was formulated in a vehicle solution for administration.

Behavioral Assessments

A battery of behavioral tests was conducted to evaluate locomotor activity, anxiety, and learning and memory.[2][3]

-

Open Field Test: To assess locomotor activity and exploratory behavior.

-

Elevated Plus Maze: To measure anxiety-like behavior.

-

Morris Water Maze: To evaluate spatial learning and memory.

Histopathological and Biochemical Analyses

Following the behavioral assessments, brain tissue was collected for analysis.[2][3]

-

Histopathology: Hippocampal sections were stained with Fluoro-Jade B to quantify neuronal degeneration in the CA1 and dentate gyrus subfields.

-

Biochemical Analysis: Western blotting was performed on hippocampal lysates to assess the levels of key proteins in the DLK/JNK pathway, such as phosphorylated c-Jun.

Caption: Experimental workflow for evaluating this compound in the TLE mouse model.

References

- 1. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. [PDF] Effect of Dual Leucine Zipper Kinase Inhibitor this compound on Epileptogenesis and Cognitive and Behavioral Changes in a Temporal Lobe Epilepsy Model in Mice | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

Methodological & Application

GNE-3511: Application Notes for In Vitro Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3511 is a potent, selective, and orally bioavailable inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2] DLK is a critical regulator of neuronal degeneration in various contexts, making it a promising therapeutic target for neurodegenerative diseases.[1][3] this compound has demonstrated concentration-dependent protection of neurons from degeneration in vitro and has shown efficacy in animal models of neurodegeneration.[1][4] This document provides detailed protocols for the in vitro application of this compound in neuronal cultures to assess its neuroprotective effects and mechanism of action.

Mechanism of Action

This compound functions as a potent inhibitor of DLK with a high degree of selectivity.[3][5] DLK acts as a key upstream regulator of the c-Jun N-terminal Kinase (JNK) signaling pathway in neurons.[6] In response to axonal injury or stress, DLK is activated and subsequently phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, leading to the expression of pro-apoptotic and pro-degenerative genes. By inhibiting DLK, this compound effectively blocks this signaling cascade, thereby preventing downstream JNK activation and subsequent neuronal apoptosis and degeneration.

Quantitative Data

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value (nM) | Reference |

| DLK (MAP3K12) | Ki | 0.5 | [1][2] |

| p-JNK (in-cell) | IC50 | 30 | [1][5] |

| Axon Degeneration | IC50 | 107 | [3][5] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Reference |

| MLK1 | 67.8 | [1] |

| JNK1 | 129 | [1][5] |

| JNK3 | 364 | [1][5] |

| JNK2 | 514 | [1][5] |

| MLK3 | 602 | [1] |

| MLK2 | 767 | [1] |

| MKK4 | >5000 | [1][5] |

| MKK7 | >5000 | [1][5] |

Experimental Protocols

The following are representative protocols for evaluating the in vitro activity of this compound in neuronal cultures.

Protocol 1: Neuroprotection Assay in Primary Neuronal Cultures